Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-YL)carbamoyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, dimethyl, phenylbutan, and carbamoyl groups attached to the pyrrole ring, making it a complex and unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate typically involves the amination method. The starting materials include diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate: Similar in structure but with a thiazole group instead of a phenylbutan group.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Lacks the carbamoyl and phenylbutan groups, making it less complex.
Uniqueness
Ethyl 3,5-dimethyl-4-[(4-phenylbutan-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H26N2O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-(4-phenylbutan-2-ylcarbamoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-5-25-20(24)18-14(3)17(15(4)22-18)19(23)21-13(2)11-12-16-9-7-6-8-10-16/h6-10,13,22H,5,11-12H2,1-4H3,(H,21,23) |
InChI Key |
OMSGVSJQSHDSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC(C)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
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